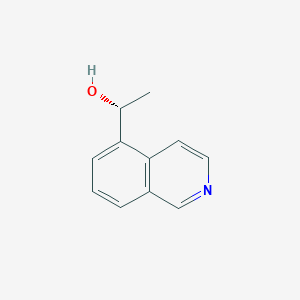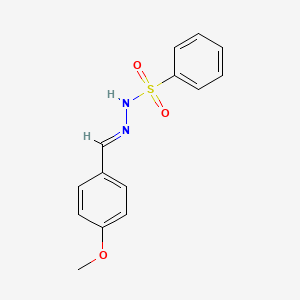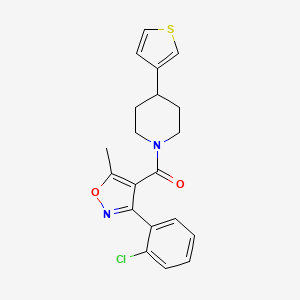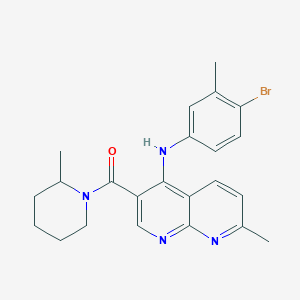![molecular formula C24H30N2O4 B2781839 Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921524-41-6](/img/structure/B2781839.png)
Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
BenchChem offers high-quality Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain alkylated indole carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for its efficacy against viral pathogens, potentially contributing to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Applications
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities, comparable to known drugs like indomethacin and celecoxib . Research into the specific effects of Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate in this context could lead to new treatments for inflammatory conditions and pain management.
Anticancer Research
Indole structures are part of many compounds with anticancer properties . Investigating the cytotoxic effects of this compound on various cancer cell lines could provide insights into its potential as a chemotherapeutic agent.
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics . Research into the antimicrobial spectrum and mechanism of action of our compound could contribute to combating antibiotic-resistant bacteria.
Agricultural Applications
Indole-3-acetic acid, a plant hormone derived from tryptophan, is an example of an indole derivative with significant agricultural applications . The compound could be studied for its effects on plant growth and development, possibly leading to its use in enhancing crop yields.
Environmental Science Applications
Indole derivatives can also play a role in environmental science, particularly in the biodegradation of pollutants . Exploring the environmental fate and biotransformation of Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate could reveal its potential as a bioremediation agent.
Neuropharmacological Research
Given the structural complexity of indole derivatives, they often interact with various neurotransmitter systems . This compound could be valuable in studying neurological disorders and developing new neuropharmaceuticals.
Green Chemistry and Catalysis
Indole derivatives have been used in multicomponent reactions facilitated by green chemistry principles . The compound could be investigated for its role as a precursor or catalyst in sustainable chemical synthesis processes.
Eigenschaften
IUPAC Name |
benzyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17(2)12-13-26-20-14-19(10-11-21(20)30-16-24(3,4)22(26)27)25-23(28)29-15-18-8-6-5-7-9-18/h5-11,14,17H,12-13,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFHGNDZLXGBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)
![1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-(3-(trifluoromethyl)benzyl)piperidine-4-carboxamide](/img/structure/B2781762.png)


![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2781770.png)

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)
